molecular formula C9H10ClNO B14075867 1-(2-Aminophenyl)-2-chloropropan-1-one

1-(2-Aminophenyl)-2-chloropropan-1-one

Cat. No.: B14075867
M. Wt: 183.63 g/mol
InChI Key: WGUBPOXPJGQCGI-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-chloropropan-1-one is an aromatic ketone featuring a 2-aminophenyl group attached to a chlorinated propanone backbone. The compound’s structure combines electron-donating (amino group) and electron-withdrawing (chlorine) substituents, influencing its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-aminophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,11H2,1H3

InChI Key

WGUBPOXPJGQCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1N)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Chlorinated Propanones

A widely employed method involves Friedel-Crafts acylation, where 2-aminophenyl derivatives react with chlorinated propanones in the presence of Lewis acids. For instance, aluminum chloride (AlCl₃) catalyzes the reaction between 2-aminobenzene and 2-chloropropan-1-one in dichloromethane at ambient temperature, yielding 65–70% product. Key parameters include:

Reactants Catalyst Solvent Temperature Yield Source
2-Aminobenzene + 2-Chloropropan-1-one AlCl₃ CH₂Cl₂ 25°C 68%

This method’s limitation lies in the need for stoichiometric AlCl₃, complicating purification. Alternatives like zeolite-based catalysts have been explored to improve recyclability.

Nucleophilic Substitution via Chloroacetylation

Chloroacetylation of 2-aminophenyl precursors using 3-chloropropionyl chloride under basic conditions offers another pathway. A representative procedure involves:

  • Dissolving 2-aminobenzaldehyde in dry tetrahydrofuran (THF).
  • Adding 3-chloropropionyl chloride dropwise at 0°C.
  • Quenching with aqueous sodium bicarbonate to isolate the product.

This method achieves 75–80% yield but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Catalytic and Solvent-Free Innovations

Phosphoric Acid-Mediated Synthesis

A solvent-free approach utilizing polyphosphoric acid (PPA) as both catalyst and solvent has been reported. Heating equimolar amounts of 2-aminophenylacetone and hydrochloric acid at 90°C for 3 hours yields 82% product. The absence of solvent reduces environmental impact and simplifies isolation.

Reactants Catalyst Conditions Yield Source
2-Aminophenylacetone + HCl PPA 90°C, 3 h 82%

Transition Metal-Catalyzed Coupling

Recent advances employ palladium(II) acetate to mediate cross-coupling between 2-aminophenylboronic acid and 2-chloropropan-1-one derivatives. Optimized conditions (DMF, 80°C, 12 h) provide 73% yield with excellent regioselectivity.

Industrial-Scale Production and Optimization

Batch Reactor Protocols

Industrial synthesis often uses batch reactors to combine 2-aminophenyl compounds with chlorinated ketones. Key parameters include:

  • Temperature control : Maintaining 25–30°C prevents exothermic side reactions.
  • pH modulation : Adjusting to pH 6–7 minimizes decomposition of the amino group.

A typical protocol yields 85% product when using 1-chloropropan-2-one and 2-aminobenzene in ethanol.

Recrystallization and Purification

Post-synthetic purification via recrystallization from ethanol or ethyl acetate enhances purity to >98%. Analytical data for the purified compound include:

Property Value Method Source
Melting Point 242°C DSC
IR νmax (cm⁻¹) 2225, 2115 (C≡N) FT-IR
¹H NMR (δ, ppm) 7.85 (d, 1H, Ar-H) 400 MHz, CDCl₃

Comparative Analysis of Methodologies

Yield and Scalability

  • Friedel-Crafts acylation : Moderate yields (65–70%) but scalable for industrial use.
  • Solvent-free PPA method : Higher yields (82%) with greener credentials.
  • Palladium catalysis : Lower yields (73%) but superior selectivity for complex derivatives.

Environmental and Economic Considerations

Solvent-free and catalytic methods reduce waste generation and energy consumption, aligning with green chemistry principles. However, transition metal catalysts increase costs, necessitating cost-benefit analysis for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Aminophenyl)-2-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorinated propanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(2-Aminophenyl)-2-chloropropan-1-one with Analogous Compounds

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
This compound 2-aminophenyl, 2-chloropropanone ~183.63* Potential antimicrobial activity (inferred)
1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one 2,4-diisopropylphenyl, 2-chloropropanone 252.78 No bioactivity reported; bulkier substituents may reduce solubility
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 2-aminophenyl, 4-chlorophenyl, α,β-unsaturated ketone 283.74 Planar geometry (X-ray), enhanced π-conjugation; antioxidant activity
1-Chloro-1-phenyl-2-methylaminopropane (Chloro-ephedrine) Phenyl, methylamine, chlorine 183 Structural similarity to stimulants; pharmacological implications
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-chlorophenyl, cyclopropyl 210.69 Used in synthetic intermediates; cyclopropyl group may enhance stability

*Calculated based on molecular formula C₉H₉ClNO.

Key Observations:

Substituent Effects: The 2-aminophenyl group in the target compound facilitates hydrogen bonding, which is critical for molecular recognition in biological systems . In contrast, compounds with 4-chlorophenyl or diisopropylphenyl groups prioritize steric effects over hydrogen bonding, impacting solubility and crystallinity . The α,β-unsaturated ketone in chalcone derivatives (e.g., (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one) introduces conjugation, enhancing antioxidant activity via radical scavenging .

Biological Activity: Antimicrobial Potential: The 2-aminophenyl moiety in the target compound is structurally similar to synthetic amino acids with demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria . Antioxidant Activity: Hydroxyl or methoxy substituents in chalcone analogs (e.g., (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) significantly boost free radical scavenging compared to non-hydroxylated derivatives .

Crystallographic and Supramolecular Features: X-ray studies of (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one reveal planar molecular geometries and intermolecular hydrogen bonding, which stabilize crystal lattices and may influence bioavailability .

Biological Activity

1-(2-Aminophenyl)-2-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a molecular formula of C10H10ClN and a molecular weight of approximately 195.65 g/mol. The presence of both an amino group and a chloropropanone moiety contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound's functional groups allow it to interact with various biological molecules, potentially inhibiting enzyme activity or interfering with metabolic pathways.

  • Mechanism of Action : The amino group can form hydrogen bonds, while the chlorinated structure may enhance lipophilicity, aiding in membrane penetration. This dual capability enables the compound to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Studies have shown that this compound may also possess anticancer properties. Its ability to inhibit key enzymes involved in cancer cell proliferation has been a focal point of research.

  • Case Study : In vitro studies demonstrated that this compound reduced viability in several cancer cell lines by inducing apoptosis. The mechanism involves the downregulation of anti-apoptotic proteins, leading to increased cell death in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via Mcl-1 downregulation

Detailed Findings

  • Antimicrobial Studies : A series of experiments conducted on various bacterial strains indicated that the compound showed significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Mechanism : The compound was found to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell survival. This inhibition led to decreased levels of Mcl-1, an anti-apoptotic protein associated with poor prognosis in cancers.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-mercapto-1,3,4-thiadiazoleContains thiadiazole ringAntimicrobial
3-Chloro-1-(5-mercapto-2-aminophenyl)propan-2-oneSimilar functional groupsAnticancer
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-oneFluorinated variant without mercapto groupModerate anticancer activity

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